molecular formula C12H22N2O2 B1438559 N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine CAS No. 1170622-25-9

N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine

Cat. No.: B1438559
CAS No.: 1170622-25-9
M. Wt: 226.32 g/mol
InChI Key: AQCRTAGHKIXQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine (EPFED) is a diamine compound that has been studied extensively for its potential use in various scientific research applications. It is a colorless liquid, with a boiling point of 166°C and a melting point of -30°C. EPFED has been studied for its ability to act as a catalyst in the synthesis of various compounds, as well as its potential use in biochemical and physiological experiments.

Scientific Research Applications

Coordination Chemistry and Complex Synthesis

  • Preparation and Characterization of Metal Complexes : Research on nickel(II) iodide complexes of ethane-1,2-diamine derivatives showcases the synthesis and characterization of various coordination complexes. These complexes exhibit interesting solid-state thermal properties and geometrical arrangements, which could be relevant for the development of materials with specific magnetic or electronic properties (Das, Ghosh, & Chaudhuri, 1994).

  • Crystal Structure Analysis : Studies on compounds like ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate provide insights into the crystal structure stabilized by hydrogen and halogen bonds, which could be useful for the design of new crystalline materials (Liang, 2008).

  • Microwave-initiated Hydroamination : The reaction of 2-ethoxyprop-2-enal with secondary amines, accelerated under microwave irradiation, indicates potential pathways for synthesizing diamine derivatives. This method could be applied for efficient and selective synthesis of complex organic molecules (Keiko, Verochkina, & Larina, 2011).

  • Catalysis : Research on cobalt(II), nickel(II), and copper(II) catalysts derived from ethane-1,2-diamine-based ligands for the conversion of hydrocarbons to alcohols demonstrates the potential of diamine derivatives in catalytic applications. These findings suggest avenues for developing efficient catalysts for chemical transformations (Narulkar, Srivastava, Butcher, Ansy, & Dhuri, 2017).

Properties

IUPAC Name

N'-(3-ethoxypropyl)-N'-(furan-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-15-9-4-7-14(8-6-13)11-12-5-3-10-16-12/h3,5,10H,2,4,6-9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCRTAGHKIXQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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